molecular formula C23H30N4O5S B12389772 VH032 analogue-1

VH032 analogue-1

Cat. No.: B12389772
M. Wt: 474.6 g/mol
InChI Key: MLXIIIXJJLAGSR-MSOLQXFVSA-N
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Description

VH032 analogue-1 is a synthetic compound that acts as a ligand for the von Hippel-Lindau (VHL) protein. It is an analog of VH032 and is used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to recruit E3 ligases, such as VHL, to target proteins for ubiquitination and subsequent proteasomal degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032 analogue-1 involves several key steps, including the protection of functional groups, arylation, and deprotection. One common synthetic route involves the use of N-Boc-L-4-hydroxyproline as a starting material. This compound undergoes a series of reactions, including C-H arylation using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr, followed by amine deprotection and amidation .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

VH032 analogue-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include palladium catalysts, N-Boc-L-4-hydroxyproline, and various protecting groups. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction efficiency .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further used in the synthesis of PROTACs and other bioactive molecules .

Mechanism of Action

VH032 analogue-1 exerts its effects by acting as a ligand for the VHL protein. It recruits the VHL protein to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins by harnessing the cellular ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to VH032 analogue-1 include:

Uniqueness

This compound is unique in its ability to remove protective groups under acidic conditions, making it directly usable for PROTAC molecular synthesis. This property enhances its utility as a key intermediate in the synthesis of PROTACs based on VHL ligands .

Properties

Molecular Formula

C23H30N4O5S

Molecular Weight

474.6 g/mol

IUPAC Name

tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C23H30N4O5S/c1-14-20(33-13-26-14)16-7-5-15(6-8-16)10-24-21(30)18-9-17(28)12-27(18)19(29)11-25-22(31)32-23(2,3)4/h5-8,13,17-18,28H,9-12H2,1-4H3,(H,24,30)(H,25,31)/t17-,18+/m1/s1

InChI Key

MLXIIIXJJLAGSR-MSOLQXFVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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